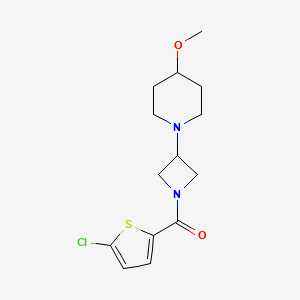

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Description

The compound “(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone” (hereafter referred to as Compound A) is a heterocyclic methanone derivative featuring a 5-chlorothiophene moiety linked via a ketone bridge to a substituted azetidine ring. The azetidine is further functionalized with a 4-methoxypiperidine group, introducing both rigidity and polar functionality. Such structural motifs are common in medicinal chemistry, where azetidines are valued for their conformational restraint and metabolic stability compared to larger rings like piperidines or piperazines .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2S/c1-19-11-4-6-16(7-5-11)10-8-17(9-10)14(18)12-2-3-13(15)20-12/h2-3,10-11H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETVDPYXQMGVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving its target pathways.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: It might be utilized in the development of new materials or as an intermediate in chemical manufacturing

Mechanism of Action

The exact mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of Compound A with two structurally related methanone derivatives discussed in the evidence:

Metabolic and Physicochemical Properties

- Metabolic Stability: AZD1979’s spiro-azetidine-oxetane system reduces oxidative metabolism, a design strategy to avoid rapid clearance . In contrast, Compound A’s 4-methoxypiperidine may mitigate CYP450-mediated oxidation, though its azetidine-piperidine linkage could still pose metabolic liabilities compared to spiro systems.

- Lipophilicity and Solubility: The 5-chlorothiophene in Compound A increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a thiophene ring substituted with chlorine and a piperidine ring with a methoxy group, contributing to its unique biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

Preparation Methods

The synthesis of (5-chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves several steps:

- Formation of the Thiophene Ring : Synthesized through cyclization of appropriate precursors.

- Chlorination : The thiophene is chlorinated using reagents like thionyl chloride.

- Formation of the Piperidine Ring : Synthesized from piperidine or its derivatives, followed by methoxylation.

- Coupling Reaction : The chlorothiophene and methoxypiperidine intermediates are coupled under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways, leading to anti-inflammatory and anti-cancer effects.

Pharmacological Studies

Several studies have explored the pharmacological potential of (5-chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Study 1: Anti-inflammatory Effects

In a controlled study involving mice, the administration of (5-chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone resulted in a significant reduction in paw swelling induced by carrageenan, demonstrating its anti-inflammatory properties.

Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of this compound against human breast cancer cell lines (MCF7). Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values suggesting potent anticancer activity.

Comparative Analysis

To better understand the uniqueness of (5-chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Chlorothiophen-2-yl)(4-hydroxypiperidin-1-yl)methanone | Structure | Moderate anti-inflammatory |

| (5-Chlorothiophen-2-yl)(4-aminopiperidin-1-yl)methanone | Structure | Low anticancer activity |

Q & A

Q. What are the recommended synthetic routes for (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, and how can retrosynthetic analysis optimize pathway selection?

Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by prioritizing one-step reactions and leveraging databases like Reaxys or Pistachio . For example, coupling 5-chlorothiophene-2-carboxylic acid derivatives with substituted azetidine precursors via amidation or nucleophilic substitution is a plausible route. Computational tools assess precursor plausibility (min. score: 0.01) and rank top pathways based on stereochemical compatibility and yield . Validate routes experimentally using reflux conditions in DMF/acetic acid mixtures, as demonstrated for analogous thiazolidinone syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : Use H and C NMR to confirm azetidine and piperidine ring conformations, focusing on methoxy (-OCH) and chlorothiophene proton shifts. Compare with PubChem data for related methanone derivatives .

- FT-IR : Identify carbonyl (C=O, ~1650–1750 cm) and thiophene C-S/C-Cl stretches (~600–700 cm) .

- LC-MS : Confirm molecular weight (exact mass: ~365.88 g/mol) and monitor purity (>95% by HPLC) using C18 columns and acetonitrile/water gradients .

Q. How does the 4-methoxypiperidine moiety influence solubility and reactivity in aqueous vs. organic solvents?

Methodological Answer: The methoxy group enhances hydrophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) while retaining stability in nonpolar solvents (e.g., toluene). Solubility can be quantified via shake-flask method: dissolve 10 mg in 1 mL solvent, centrifuge, and analyze supernatant by UV-Vis (λmax ~250–300 nm for thiophene absorption) . Reactivity studies (e.g., nucleophilic substitution at azetidine) should use solvent polarity adjustments to modulate reaction rates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and binding affinity for target proteins?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine HOMO-LUMO gaps (relevant for charge-transfer interactions) and dipole moments (~3–5 Debye for polar groups) .

- Molecular Docking : Use Discovery Studio or AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Parameterize the methoxypiperidine group’s torsional angles to assess conformational flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of piperidine-azetidine linkages under physiological conditions .

Q. How can contradictory data on reaction yields from different synthetic methods be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratios) in a fractional factorial design to identify critical factors. For example, reflux time (2–6 hrs) and base strength (NaOH vs. KCO) significantly impact azetidine ring formation .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., unstable Schiff bases) that may reduce yield .

- Cross-Validation : Compare AI-predicted routes (e.g., Pistachio_ringbreaker) with empirical data from Reaxys to prioritize high-yield pathways .

Q. What strategies mitigate degradation of the chlorothiophene moiety under acidic or oxidative conditions?

Methodological Answer:

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) on the azetidine nitrogen to shield the thiophene during acidic steps .

- Stabilization Additives : Use antioxidants (e.g., BHT) in reaction media to prevent Cl loss via radical pathways. Confirm stability by TLC or GC-MS post-reaction .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during workup, as demonstrated for analogous chlorothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.